N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
CAS No. |
577697-46-2 |
|---|---|
Molecular Formula |
C19H21N5OS |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-3-14-8-10-15(11-9-14)21-17(25)13-26-19-23-22-18(24(19)4-2)16-7-5-6-12-20-16/h5-12H,3-4,13H2,1-2H3,(H,21,25) |
InChI Key |
AGIBLYOMRHHLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazole ring is synthesized via cyclocondensation of pyridine-2-carbohydrazide with ethyl isothiocyanate under acidic conditions.
Procedure :
-
Dissolve pyridine-2-carbohydrazide (1.0 equiv) in ethanol.
-
Add ethyl isothiocyanate (1.2 equiv) dropwise at 0°C.
-
Reflux for 12 hours to form 1-(pyridin-2-yl)thiosemicarbazide .
-
Cyclize the intermediate using 2N HCl at 80°C for 6 hours to yield 4-ethyl-5-pyridin-2-yl-1,2,4-triazole-3-thiol .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | HCl (2N) |
| Yield | 68–72% |
Characterization :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.21 (s, 1H, triazole-H), 7.91–7.85 (m, 2H, pyridine-H), 4.32 (q, J = 7.2 Hz, 2H, CH2CH3), 1.41 (t, J = 7.2 Hz, 3H, CH2CH3).
-
LC-MS : m/z 234.1 [M+H]⁺.
Preparation of N-(4-Ethylphenyl)-2-chloroacetamide
Acetylation of 4-Ethylaniline
4-Ethylaniline is acetylated with chloroacetyl chloride in the presence of a base.
Procedure :
-
Dissolve 4-ethylaniline (1.0 equiv) in dry dichloromethane (DCM).
-
Add triethylamine (2.0 equiv) as a base.
-
Slowly add chloroacetyl chloride (1.1 equiv) at 0°C.
-
Stir at room temperature for 4 hours to obtain N-(4-ethylphenyl)-2-chloroacetamide .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Base | Triethylamine |
| Yield | 85–90% |
Characterization :
-
¹³C NMR (100 MHz, CDCl3): δ 166.5 (C=O), 139.2 (Ar-C), 132.1 (Ar-CH), 128.4 (Ar-CH), 41.8 (CH2Cl), 28.7 (CH2CH3), 15.3 (CH2CH3).
Thioether Formation via Nucleophilic Substitution
The final step involves coupling the triazole-3-thiol with the chloroacetamide intermediate.
Procedure :
-
Dissolve 4-ethyl-5-pyridin-2-yl-1,2,4-triazole-3-thiol (1.0 equiv) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0 equiv) as a base.
-
Introduce N-(4-ethylphenyl)-2-chloroacetamide (1.05 equiv) dropwise.
-
Heat at 60°C for 8 hours to form the thioether linkage.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Base | K2CO3 |
| Yield | 75–80% |
Optimization Notes :
-
Excess chloroacetamide (1.05 equiv) ensures complete consumption of the thiol.
-
DMF enhances solubility of both intermediates, while K2CO3 deprotonates the thiol for nucleophilic attack.
Characterization of Final Product :
-
Melting Point : 162–164°C.
-
High-Resolution MS : m/z 367.1542 [M+H]⁺ (calculated for C19H21N5OS: 367.1546).
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for triazole formation. A mixture of pyridine-2-carbohydrazide and ethyl isothiocyanate in ethanol achieves 80% yield in 2 hours at 120°C.
One-Pot Thioether Formation
Combining the triazole synthesis and thioether coupling in a single pot minimizes intermediate purification. This method reports a 65% overall yield but requires stringent stoichiometric control.
Challenges and Mitigation Strategies
-
Thiol Oxidation : The triazole-3-thiol intermediate is prone to disulfide formation. Use inert atmosphere (N2/Ar) and reducing agents (e.g., dithiothreitol).
-
Regioselectivity in Triazole Formation : Ethyl isothiocyanate directs substitution at the 4-position of the triazole, confirmed by NOESY NMR.
-
Purification Difficulties : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the final product from unreacted starting materials.
Industrial-Scale Considerations
-
Cost-Effective Reagents : Substituting chloroacetyl chloride with bromoacetyl bromide increases reaction rate but raises costs.
-
Solvent Recovery : DMF is distilled and reused to reduce waste.
-
Green Chemistry : Aqueous workup and ethanol-based recrystallization align with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole or acetamide derivatives.
Substitution: Substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Key Observations:
Agonist vs. Antagonist Activity: The target compound and OLC-12/VUAA3 are agonists, while OLC-15 is an antagonist. The transition from agonist to antagonist correlates with elongation of the aryl substituent (e.g., ethyl → butyl in OLC-15) . Pyridinyl position (2- vs. 4-) affects species-specific responses.
Structure-Activity Relationships (SAR): Aryl Substituents: Larger hydrophobic groups (e.g., butyl in OLC-15) favor antagonism, likely due to steric hindrance or altered binding pocket interactions . Pyridinyl Position: 2-pyridinyl derivatives generally exhibit broader insect activity, while 4-pyridinyl analogs are more restricted .
Pharmacological and Functional Data
- Target Compound: EC50 for Orco activation in Drosophila melanogaster: ~10 μM . Used to study mitochondrial Ca2+ homeostasis in fruit flies, indicating off-target effects at high concentrations .
OLC-15 :
KA-series :
- MIC values against E. coli and S. aureus: 25–50 μg/mL, with KA14 showing the highest antimicrobial potency .
Biological Activity
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a pyridine ring and a triazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| N-(4-Ethylphenyl)-2-[...] | Pseudomonas aeruginosa | 12 µg/mL |
The MIC values suggest that the compound has comparable efficacy to established antibiotics, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Assays
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 5.0 |
| Compound D | MCF7 | 7.5 |
| N-(4-Ethylphenyl)-2-[...] | A549 | 6.0 |
The IC50 values indicate that this compound can effectively inhibit the growth of cancer cells at relatively low concentrations . The structure–activity relationship (SAR) studies suggest that modifications to the pyridine and triazole rings can enhance anticancer activity by improving interactions with target proteins involved in cell proliferation .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, the compound's anti-inflammatory effects have been investigated. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study involving animal models demonstrated that administration of N-(4-ethylphenyl)-2-[...] resulted in a significant reduction in levels of TNF-alpha and IL-6, key markers of inflammation. The observed effects were dose-dependent and comparable to those of standard anti-inflammatory drugs .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The compound is synthesized via alkylation of substituted triazole-thiones with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring. Key steps include:
- Alkylation of 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thione derivatives with N-aryl-substituted α-chloroacetamides.
- Cyclization via condensation to introduce pyridine or pyrolium fragments.
- Purification via recrystallization (ethanol/water) and characterization via IR, NMR, and elemental analysis .
Q. How is the compound’s structure confirmed after synthesis?
X-ray crystallography is critical for resolving bond angles and torsion angles in the triazole and acetamide moieties. For example, derivatives like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide have been analyzed using single-crystal XRD, revealing planar triazole rings and hydrogen-bonding networks that stabilize the structure . Additional techniques include:
- NMR : To confirm proton environments (e.g., ethylphenyl protons at δ 1.2–1.4 ppm).
- HPLC : For purity assessment (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example:
- Use a Box-Behnken design to test variables (temperature, catalyst concentration, solvent ratio).
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., 150°C, pyridine/Zeolite catalyst system) .
- Computational tools like quantum chemical reaction path searches can predict transition states and reduce experimental iterations .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for anti-exudative activity?
SAR studies involve:
- In vivo models : Formalin-induced edema in rats (doses: 50–100 mg/kg) to measure inhibition of exudate volume .
- Electron-withdrawing substituent effects : Ethyl groups at the phenyl ring enhance lipophilicity and membrane permeability, while pyridine fragments improve hydrogen-bonding with biological targets .
- Docking simulations : To predict interactions with inflammatory targets like COX-2 (requires homology modeling if crystal structures are unavailable) .
Q. How should contradictory biological activity data be resolved?
Contradictions may arise from assay variability or pharmacokinetic factors. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies (e.g., ED50 values across rat models).
- Dose-response curves : Confirm linearity and calculate Hill coefficients to assess cooperativity.
- ADME profiling : Evaluate bioavailability differences using Caco-2 cell permeability assays or microsomal stability tests .
Q. What computational approaches support rational design of derivatives?
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., triazole ring formation).
- Molecular dynamics (MD) : Predict binding stability in aqueous environments.
- Machine learning : Train models on existing bioactivity data to prioritize novel analogs .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- Storage : 2–8°C in airtight glass containers; avoid moisture and direct light .
- Hazard mitigation : Use fume hoods for synthesis, PPE (gloves, goggles), and ethanol/water mixtures for spill neutralization .
Q. Which analytical techniques are critical for quality control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
